1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one
Description
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H8BrClFO It is a halogenated ketone, characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
Properties
CAS No. |
1806442-85-2 |
|---|---|
Molecular Formula |
C9H7BrClFO |
Molecular Weight |
265.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one typically involves the halogenation of precursor compounds. One common method involves the bromination and fluorination of acetophenone derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvent conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction parameters. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be oxidized to carboxylic acids or reduced to alcohols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ketone group can form hydrogen bonds and undergo nucleophilic attack, contributing to its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluorophenylacetonitrile: Shares similar halogenation but differs in the functional group attached to the phenyl ring.
4-Bromo-2-fluorophenol: Similar halogenation pattern but contains a hydroxyl group instead of a ketone.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Another halogenated derivative with a nitrile group.
Uniqueness
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one is unique due to the combination of bromine, fluorine, and chlorine atoms on the phenyl ring, along with the ketone group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
